molecular formula C9H10Cl2F3NO B1520432 3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride CAS No. 1221726-05-1

3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride

Cat. No. B1520432
M. Wt: 276.08 g/mol
InChI Key: QGNUUIMSOPLYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride” is a complex organic molecule. It contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), a trifluoropropanol group (a three-carbon chain with three fluorine atoms and a hydroxyl group), and a hydrochloride group (a hydrogen atom bonded to a chlorine atom) .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the chlorophenyl group might undergo electrophilic aromatic substitution, and the trifluoropropanol group might be involved in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and hydroxyl groups might increase its solubility in water, while the trifluoropropanol group might make it more volatile .

Scientific Research Applications

    3-Amino-2-chloro-6-methyl phenol

    This compound is listed in the Sigma-Aldrich catalog, which suggests it may be used in various chemical and biochemical research applications. However, the specific applications are not mentioned.

    2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

    This class of compounds, which includes 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol, has shown inhibitory activity against p90 ribosomal S6 kinases 2 (RSK2), and 3-aminopyrazolopyridinone derivatives were demonstrated to exhibit moderate inhibitory potency against CK1d, p38a, and aurora A kinases . These compounds were prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions . The most potent compounds displayed low micromolar GI50 values .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

3-amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO.ClH/c10-7-4-2-1-3-6(7)8(15,5-14)9(11,12)13;/h1-4,15H,5,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNUUIMSOPLYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)(C(F)(F)F)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride

CAS RN

1221726-05-1
Record name Benzenemethanol, α-(aminomethyl)-2-chloro-α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221726-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride
Reactant of Route 3
3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride
Reactant of Route 4
3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride
Reactant of Route 5
3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride
Reactant of Route 6
3-Amino-2-(2-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.